4-Bromo-6-(3,4-difluorophenyl)pyrimidine
CAS No.: 1592625-45-0
Cat. No.: VC3115390
Molecular Formula: C10H5BrF2N2
Molecular Weight: 271.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1592625-45-0 |
|---|---|
| Molecular Formula | C10H5BrF2N2 |
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 4-bromo-6-(3,4-difluorophenyl)pyrimidine |
| Standard InChI | InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H |
| Standard InChI Key | HNJOIXHYKRVOSL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=NC=N2)Br)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NC=N2)Br)F)F |
Introduction
Chemical Structure and Properties
The title compound 4-Bromo-6-(3,4-difluorophenyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine ring with strategic substitutions. The pyrimidine scaffold contains two nitrogen atoms at positions 1 and 3 within a six-membered aromatic ring. At position 4, it bears a bromine atom, while position 6 is occupied by a 3,4-difluorophenyl group. This specific arrangement of atoms and functional groups confers unique chemical and biological properties to the molecule.
Basic Identification
The compound is identified by the CAS registry number 1592625-45-0 and possesses a molecular formula of C₁₀H₅BrF₂N₂ . Its structure represents an important class of halogenated heterocycles that serve as valuable intermediates in organic synthesis and drug development.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine:
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-6-(3,4-difluorophenyl)pyrimidine |
| Molecular Formula | C₁₀H₅BrF₂N₂ |
| Molecular Weight | 271.06 g/mol |
| CAS Number | 1592625-45-0 |
| Physical State | Crystalline solid (presumed) |
| Solubility | Likely soluble in common organic solvents (DMF, DMSO, chloroform) |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
The presence of a bromine atom at position 4 of the pyrimidine ring enhances the compound's reactivity toward nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex molecules. The 3,4-difluorophenyl substituent contributes to the compound's lipophilicity and may influence its binding interactions with biological targets.
Synthetic Approaches
Several synthetic strategies can be employed for the preparation of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, drawing inspiration from established methodologies for similar bromopyrimidine derivatives.
General Synthetic Routes
Based on related compounds in the literature, the synthesis of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine could proceed through the following general routes:
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Cross-coupling reactions of 4,6-dibromopyrimidine with 3,4-difluorophenylboronic acid
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Direct bromination of 6-(3,4-difluorophenyl)pyrimidine
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Cyclization reactions involving appropriate difluorophenyl precursors and brominated intermediates
Detailed Synthetic Procedure
Drawing from similar pyrimidine syntheses described in the literature, a potential synthetic route could involve the following steps:
Method 1: Cross-coupling approach
A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4,6-dibromopyrimidine and 3,4-difluorophenylboronic acid could selectively yield the desired product. The reaction would require careful control of stoichiometry and conditions to favor monosubstitution at position 6, leaving the bromine at position 4 intact.
Method 2: Cyclization approach
The compound could also be prepared through a cyclization reaction, similar to the methodology described by Kaya and Turhan for pyrazolo[3,4-b]pyridine derivatives . This would involve:
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Preparation of an appropriate benzylidene malononitrile derivative using 3,4-difluorobenzaldehyde
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Cyclization to form the pyrimidine ring
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Introduction of the bromine atom at position 4
Table 2 outlines potential synthetic routes with expected reaction conditions:
| Method | Key Reagents | Reaction Conditions | Catalyst | Expected Yield |
|---|---|---|---|---|
| Cross-coupling | 4,6-dibromopyrimidine, 3,4-difluorophenylboronic acid | DMF, 80-90°C, 6-8h | Pd(PPh₃)₄, K₂CO₃ | 45-65% |
| Direct bromination | 6-(3,4-difluorophenyl)pyrimidine, NBS | DCM, 0-25°C, 3-5h | - | 50-70% |
| Cyclization | 3,4-difluorobenzaldehyde, malononitrile derivatives | Ethanol, reflux, 7-8h | Yb(OTf)₃ | 40-60% |
Purification and Characterization
Following synthesis, the compound would typically be purified using column chromatography or recrystallization techniques. Characterization would employ standard analytical methods including NMR spectroscopy, mass spectrometry, and IR spectroscopy, similar to the approaches used for related pyrimidine derivatives .
Spectroscopic Characterization
The structural confirmation of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine can be achieved through various spectroscopic techniques, with expected spectral features derived from similar compounds in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related bromopyrimidine compounds, the expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would likely show:
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A singlet at approximately δ 8.6-9.0 ppm corresponding to the H-2 proton of the pyrimidine ring
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A singlet at approximately δ 7.8-8.3 ppm for the H-5 proton of the pyrimidine ring
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Complex multiplets between δ 7.2-7.8 ppm for the aromatic protons of the 3,4-difluorophenyl group, with distinctive coupling patterns due to fluorine-hydrogen coupling
The ¹³C NMR spectrum would be expected to display:
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Signals for the pyrimidine carbons at approximately δ 155-165 ppm (C-2, C-4, C-6)
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The carbon bearing the bromine atom would appear at approximately δ 120-130 ppm
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The 3,4-difluorophenyl carbons would show characteristic splitting patterns due to C-F coupling, with the ipso carbons displaying doublets of doublets at approximately δ 150-160 ppm
Infrared (IR) Spectroscopy
The IR spectrum would likely display characteristic absorption bands at:
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1550-1600 cm⁻¹ for C=N stretching of the pyrimidine ring
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1000-1300 cm⁻¹ for C-F stretching vibrations
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650-750 cm⁻¹ for C-Br stretching
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 271.06 g/mol, with distinctive isotope patterns due to the presence of bromine (M and M+2 peaks with nearly equal intensity, characteristic of bromine-containing compounds).
| Biological Activity | Potential Mechanism | Structural Feature Contributing to Activity |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | Bromo-substitution at position 4 |
| Anticancer | Enzyme inhibition (kinases, polymerases) | Halogenated pyrimidine scaffold |
| Anti-inflammatory | Modulation of inflammatory pathways | Difluorophenyl moiety |
| Antifungal | Cell membrane disruption | Combined effect of bromine and fluorine substituents |
Synthetic Utility
Beyond direct biological applications, 4-Bromo-6-(3,4-difluorophenyl)pyrimidine serves as a valuable synthetic intermediate for the preparation of more complex molecules with enhanced biological properties:
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The bromine at position 4 provides an excellent handle for further functionalization through cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)
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The compound could serve as a building block for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which have shown significant therapeutic potential
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The fluorine substituents could enhance metabolic stability and membrane permeability of resulting derivatives
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine and related compounds is critical for rational drug design.
Key Structural Features
The pyrimidine core of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine offers several advantages as a scaffold for drug development:
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The nitrogen atoms at positions 1 and 3 can participate in hydrogen bonding with biological targets
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The bromine at position 4 can engage in halogen bonding interactions with protein residues
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The 3,4-difluorophenyl group contributes to lipophilicity and may enhance binding through π-π interactions
Modification Strategies
Based on studies of related compounds, several modification strategies could be employed to optimize the biological activity of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine:
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Substitution of the bromine with various nucleophiles (amines, thiols, alcohols) to explore hydrogen-bonding capabilities
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Introduction of substituents at position 2 to investigate additional binding interactions
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Variation of the fluorine substitution pattern on the phenyl ring to fine-tune electronic properties and metabolic stability
Computational Insights
Computational methods can provide valuable insights into the properties and potential applications of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine.
Molecular Modeling and Docking
Molecular docking studies, similar to those performed for related heterocycles, could predict the binding modes of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine with potential biological targets. Such studies would be particularly valuable for identifying promising therapeutic applications and guiding structural optimization.
Density Functional Theory (DFT) Calculations
DFT calculations, akin to those described for pyrido[2,3-d]pyrimidines , could provide insights into:
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Electronic structure and distribution
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Reactivity patterns and potential reaction sites
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Conformational preferences and stability
These computational insights would complement experimental data and facilitate the rational design of derivatives with enhanced properties.
Future Research Directions
The exploration of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine opens several promising avenues for future research:
Optimization of Synthetic Methods
Development of more efficient, high-yielding, and environmentally friendly synthetic routes would enhance the accessibility of this compound and its derivatives for research purposes.
Comprehensive Biological Evaluation
Systematic screening of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine against diverse biological targets would uncover its potential therapeutic applications. Focus areas might include:
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Antimicrobial activity against resistant pathogens
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Anticancer activity across different cancer cell lines
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Anti-inflammatory properties in relevant disease models
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Enzyme inhibition studies, particularly targeting kinases and other signaling proteins
Development of Novel Derivatives
The strategic modification of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine could yield libraries of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The structure-activity relationships established through such efforts would contribute to the broader understanding of halogenated pyrimidines in drug discovery.
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